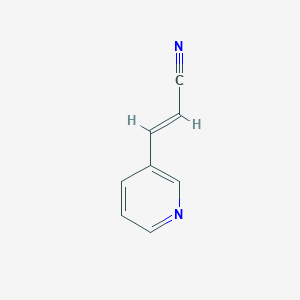

3-(Pyridin-3-yl)prop-2-enenitrile

Description

3-(Pyridin-3-yl)prop-2-enenitrile (CAS: 54356-27-3) is an α,β-unsaturated nitrile derivative featuring a pyridine ring at the 3-position. Its molecular formula is C₈H₆N₂, with a molecular weight of 130.15 g/mol . The compound’s structure combines a nitrile group conjugated to a pyridinyl moiety, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMTMHYYONLOV-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)prop-2-enenitrile typically involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine derivatives with additional functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyridin-3-yl)prop-2-enenitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The pyridine ring can also participate in π-π interactions with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The position of the pyridine ring and additional functional groups significantly influence the physicochemical and electronic properties of related compounds. Below is a comparative analysis:

Table 1: Structural Comparison of 3-(Pyridin-3-yl)prop-2-enenitrile and Analogues

Key Observations :

- Pyridine Position : The 3-position in the target compound contrasts with 2- or 4-pyridinyl groups in analogues, altering electronic effects. For instance, the meta-position (3-pyridinyl) creates a distinct dipole moment compared to ortho or para positions .

- Functional Groups: Electron-donating groups (e.g., diphenylamino in compound I) lower the HOMO-LUMO gap, enhancing optoelectronic properties, while electron-withdrawing nitriles increase reactivity toward nucleophilic additions .

Physicochemical and Electronic Properties

Table 2: Key Properties of Selected Compounds

Key Observations :

- Optoelectronic Properties: The diphenylamino group in compound I reduces the HOMO-LUMO gap (3.2 eV vs. ~4.1 eV in dimethoxyphenyl analogues), enabling applications in organic light-emitting diodes (OLEDs) .

- Solid-State Interactions: Bulky substituents like diphenylamino promote strong π-π stacking, critical for charge transport in semiconductors, whereas the target compound’s simpler structure favors weaker interactions .

Biological Activity

3-(Pyridin-3-yl)prop-2-enenitrile is a chemical compound notable for its potential biological activities, particularly in the context of cancer research and metabolic regulation. This compound features a pyridine ring attached to a prop-2-enenitrile functional group, which contributes to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Research indicates that this compound acts primarily as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) . PFKFB3 is a crucial enzyme in glycolysis, and its inhibition leads to reduced glycolytic flux and glucose uptake. This mechanism is particularly significant in cancer cells, where altered glucose metabolism is a hallmark of malignancy.

Key Findings:

- Inhibition of Cancer Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of endothelial and cancer cells by targeting key metabolic pathways associated with cell growth and survival.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits PFKFB3, affecting glycolysis and glucose metabolism. |

| Antiproliferative Effects | Reduces proliferation in various cancer cell lines. |

| Potential Therapeutic Applications | Could be used in developing treatments for cancers with altered glucose metabolism. |

Case Studies

Several studies have explored the effects of this compound on different cancer cell lines:

- Study on Endothelial Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in endothelial cells, suggesting its potential use in targeting angiogenesis in tumors.

- Cancer Cell Lines : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by disrupting their metabolic pathways.

Synthesis and Structural Comparison

The synthesis of this compound typically involves methods such as nucleophilic substitution reactions. Its structural uniqueness compared to other similar compounds can be highlighted in the following table:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(Pyridin-2-yl)prop-2-enennitrile | C8H6N2 | Different position of the pyridine ring affects reactivity. |

| 3-(Pyridin-4-yl)prop-2-enennitrile | C8H6N2 | Similar structure but differing biological activity. |

| 4-(Pyridin-2-yloxy)butanoic acid | C11H13N1O3 | Contains an ester group; used in different biological assays. |

The position of the pyridine ring in these compounds significantly influences their reactivity and binding properties, making 3-(Pyridin-3-yl)prop-2-enennitrile particularly valuable for applications requiring precise molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.